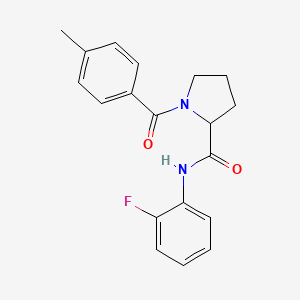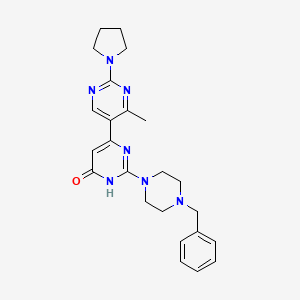
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-derived compound that has been widely used in scientific research for its potential therapeutic applications. FMP is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to bind to the active site of the proteasome, leading to the inhibition of its activity. This results in the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and physiological effects:
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to have a number of biochemical and physiological effects. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation in various tissues. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is also readily available in large quantities, making it a convenient tool for scientific research. However, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to be unstable in solution, which can affect its activity. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are many future directions for the research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One direction is to further investigate the mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide and its potential targets. Another direction is to develop new derivatives of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide with improved stability and activity. In addition, the therapeutic potential of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in various diseases should be further explored, including cancer, inflammation, and neurological disorders. Finally, the development of new drug delivery systems for N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide could enhance its efficacy and reduce its limitations for lab experiments.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is a promising compound with potential therapeutic applications in various diseases. The synthesis method of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is well-established, and N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is readily available for scientific research. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a unique mechanism of action and has been found to have a number of biochemical and physiological effects. While N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments, there are many future directions for research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, including the investigation of its mechanism of action, the development of new derivatives, and the exploration of its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 2-fluorobenzaldehyde with 4-methylbenzoylproline in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly and yields N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in good purity. The synthesis method has been optimized to produce N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-8-10-14(11-9-13)19(24)22-12-4-7-17(22)18(23)21-16-6-3-2-5-15(16)20/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAXJXSGECCGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6049001.png)
![2-[4-(2,2-dimethylpropyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6049003.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6049008.png)
![N-cyclopropyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6049016.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6049021.png)

![1H-indole-2,3-dione 3-{[3-(4-hydroxyphenyl)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B6049034.png)
![9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6049040.png)



![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)
